2-chloro-3-(oxan-4-yl)pyrazine
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Overview
Description
2-chloro-3-(oxan-4-yl)pyrazine is a heterocyclic compound that contains both a pyrazine ring and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(oxan-4-yl)pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloropyrazine with oxan-4-yl derivatives under controlled temperature and pressure can yield the desired compound. The use of catalysts such as palladium or copper can enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The choice of solvents, temperature control, and purification steps are critical to achieving high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-(oxan-4-yl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The oxane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-chloro-3-(oxan-4-yl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of organic materials and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-chloro-3-(oxan-4-yl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-chloropyrazine: Lacks the oxane ring, making it less complex.
3-(oxan-4-yl)pyrazine: Does not have the chlorine atom, affecting its reactivity.
2-chloro-3-(oxan-4-yl)pyridine: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness
2-chloro-3-(oxan-4-yl)pyrazine is unique due to the presence of both the chlorine atom and the oxane ring, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that are not possible with simpler compounds.
Properties
CAS No. |
1350356-50-1 |
---|---|
Molecular Formula |
C9H11ClN2O |
Molecular Weight |
198.6 |
Purity |
95 |
Origin of Product |
United States |
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